![molecular formula C15H17BrN2O B12193411 1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one](/img/structure/B12193411.png)
1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one
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Overview
Description
1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol, yielding the corresponding tricyclic indole . The preparation of similar compounds involves the use of polyphosphoric acid and other reagents under controlled temperatures and reaction times .
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Halogenation, alkylation, and other substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield brominated derivatives, while alkylation can introduce alkyl groups at specific positions on the indole ring .
Scientific Research Applications
1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-tumor properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. Molecular docking studies have revealed the binding orientations of similar compounds in the active sites of target proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as:
- 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives .
- 6-bromo-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole hydrochloride .
- ethyl (4aS,9bR)-6-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate .
Uniqueness
1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one is unique due to its specific substitution pattern and potential biological activities
Biological Activity
1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one is a complex organic compound notable for its unique structural features and potential biological activities. This compound is characterized by a brominated tetrahydropyridoindole moiety linked to a butanone functional group. Its molecular formula is C21H18BrN3O, with a molecular weight of approximately 408.3 g/mol .
The compound's structure contributes to its reactivity and interaction with biological systems. The presence of the bromine atom may enhance its selectivity compared to similar compounds. The synthesis typically involves multi-step organic reactions that can be optimized using various reagents and solvents .
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity through interactions with various molecular targets. These interactions may modulate enzyme activity and influence signal transduction pathways, potentially leading to therapeutic applications in medicinal chemistry.
Potential Biological Activities:
- Anticancer Properties : The compound may exhibit cytotoxic effects against cancer cell lines.
- Neuroprotective Effects : It could influence neurotransmitter systems, offering potential benefits in neurodegenerative diseases.
- Anti-inflammatory Activity : There is potential for modulating inflammatory pathways.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may bind to receptors or enzymes critical in metabolic processes. Understanding these mechanisms will require further research and detailed biological assays.
Data Tables
Property | Value |
---|---|
Molecular Formula | C21H18BrN3O |
Molecular Weight | 408.3 g/mol |
Structure Type | Tetrahydropyridoindole |
Notable Features | Bromine substitution |
Case Studies and Research Findings
Research has indicated various biological activities associated with derivatives of the compound:
-
Cytotoxicity Studies :
- In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
-
Neuropharmacological Effects :
- Studies exploring the compound's interaction with serotonin receptors suggest potential neuroprotective effects. These findings indicate that the compound may modulate neurotransmission and offer therapeutic avenues for treating mood disorders.
-
Anti-inflammatory Activity :
- Preliminary investigations have shown that the compound can inhibit pro-inflammatory cytokines in cellular models, suggesting a role in managing inflammatory diseases.
Properties
Molecular Formula |
C15H17BrN2O |
---|---|
Molecular Weight |
321.21 g/mol |
IUPAC Name |
1-(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butan-1-one |
InChI |
InChI=1S/C15H17BrN2O/c1-2-4-14(19)18-8-7-13-11(9-18)10-5-3-6-12(16)15(10)17-13/h3,5-6,17H,2,4,7-9H2,1H3 |
InChI Key |
ALYDDHMNLUGRBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCC2=C(C1)C3=C(N2)C(=CC=C3)Br |
Origin of Product |
United States |
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